N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
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Description
N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a natural product found in Lophium arboricola with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- The molecule has been explored in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Hřebabecký et al. (2006) detailed the synthesis of conformationally locked carbocyclic nucleosides derived from specific hydroxymethyl compounds, demonstrating the molecule's utility in creating new nucleoside analogues (Hřebabecký et al., 2006).
Pharmacological Potential
- The molecule's derivatives have been investigated for their pharmacological effects. Arvidsson et al. (1988) synthesized and tested derivatives for their activity on central serotonin and dopamine receptors, suggesting potential applications in neurological disorders (Arvidsson et al., 1988).
Chemical Reactivity and Modification
- The molecule's framework serves as a base for chemical modifications to yield various biologically active compounds. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, indicating the molecule's versatility in generating a range of pharmacologically relevant structures (Epstein et al., 1981).
Novel Antiviral and Antibiotic Agents
- Research has also focused on developing novel antiviral and antibiotic agents using this molecular structure. Qiu et al. (1998) explored new nucleoside analogues based on a methylenecyclopropane structure, highlighting the molecule's role in antiviral research (Qiu et al., 1998).
Enantioselective Synthesis
- The molecule is also significant in the field of asymmetric synthesis. Boggs et al. (2007) described an efficient asymmetric synthesis of a compound potentially useful for treating human papillomavirus infections, demonstrating the molecule's importance in precise stereoselective chemical synthesis (Boggs et al., 2007).
Properties
Molecular Formula |
C50H80N8O18 |
---|---|
Molecular Weight |
1081.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30-,31+,32-,33-,34+,37+,38+,39+,40+,41+,42+,43+,46-/m1/s1 |
InChI Key |
QDHVQAJPCGRBRI-KUHHGTECSA-N |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |
Synonyms |
pneumocandin D(0) pneumocandin D0 |
Origin of Product |
United States |
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